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Introduction
Remibrutinib (LOU064) is a potent and highly selective covalent inhibitor of Bruton's tyrosine

kinase (BTK).[1] BTK is a crucial signaling molecule in various immune cells, including B cells

and myeloid cells, making it an attractive therapeutic target for a range of autoimmune and

inflammatory diseases.[1][2] Preclinical evaluation in rodent models is a critical step in the

development of BTK inhibitors like remibrutinib, providing essential data on pharmacokinetics,

pharmacodynamics, efficacy, and safety prior to human clinical trials.

These application notes provide a summary of the available data and detailed protocols for the

oral administration of remibrutinib in common rodent models of autoimmune disease,

specifically the rat collagen-induced arthritis (CIA) model and the mouse experimental

autoimmune encephalomyelitis (EAE) model.

Data Presentation
Pharmacokinetics
While specific pharmacokinetic parameters for remibrutinib in rodents (e.g., Cmax, Tmax,

AUC, half-life) are not extensively detailed in the reviewed literature, the selection of doses for

efficacy studies was guided by the rodent pharmacokinetic profile.[2]
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Pharmacodynamics: Target Occupancy
In vivo target occupancy of BTK is a key measure of remibrutinib's pharmacodynamic effect.

Species Model Dose Tissue
BTK
Occupan
cy

Time
Point

Citation

Rat Healthy 1.6 mg/kg
Not

Specified
EC90

Not

Specified
[1]

Mouse
HuMOG

EAE
30 mg/kg Spleen >90%

1, 5, and 8

hours post-

last dose

[2]

Mouse
HuMOG

EAE
30 mg/kg

Lymph

Nodes
>90%

1, 5, and 8

hours post-

last dose

[2]

Mouse
HuMOG

EAE
30 mg/kg Brain ~60-70%

1, 5, and 8

hours post-

last dose

[2]

Mouse
HuMOG

EAE
3 mg/kg Spleen >90%

1, 5, and 8

hours post-

last dose

[2]

Mouse
HuMOG

EAE
3 mg/kg

Lymph

Nodes
>90%

1, 5, and 8

hours post-

last dose

[2]

Mouse
HuMOG

EAE
3 mg/kg Brain ~20-30%

1, 5, and 8

hours post-

last dose

[2]

Efficacy Data
Rat Collagen-Induced Arthritis (CIA)
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Remibrutinib has demonstrated dose-dependent efficacy in a rat model of collagen-induced

arthritis.[1]

Species Model
Dosing
Regimen

Efficacy
Endpoint

Result Citation

Rat

Collagen-

Induced

Arthritis

Oral, daily
Arthritis

Score

Dose-

dependent

reduction

[1]

Mouse Experimental Autoimmune Encephalomyelitis (EAE)

Remibrutinib has shown efficacy in reducing disease severity in a B cell-dependent human

myelin oligodendrocyte glycoprotein (HuMOG)-induced EAE mouse model.[2]

Species Model
Dosing
Regimen

Efficacy
Endpoint

Result Citation

Mouse HuMOG EAE
3 mg/kg, oral,

daily
Clinical Score

Moderate

reduction in

disease

severity

[2]

Mouse HuMOG EAE
30 mg/kg,

oral, daily
Clinical Score

Statistically

significant

reduction in

disease

severity from

day 11

onwards

[2]

Toxicology
A preclinical toxicology program for remibrutinib identified clinically relevant effects on platelet

function.[3] In reproductive toxicology studies, no effects on fertility or embryo-fetal

development were observed in rats up to the highest dose tested. However, in rabbits, adverse

effects including body weight loss, reduced food consumption, and a higher incidence of
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external fetal malformations were noted at doses of 300 mg/kg/day and higher.[3] A study in

rats indicated that only a very small fraction (0.4%) of the administered dose of remibrutinib is

excreted unchanged in the bile.[4]

Experimental Protocols
Protocol 1: Oral Gavage Administration of Remibrutinib
in Rodents
Objective: To provide a standardized procedure for the oral administration of remibrutinib to

rats and mice.

Materials:

Remibrutinib

Vehicle (e.g., 0.5% methylcellulose, 0.5% Tween 80 in sterile water)[5]

Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

Syringes (1 mL or 3 mL)

Animal scale

Permanent marker

Procedure:

Preparation of Dosing Solution:

On the day of dosing, prepare a homogenous suspension of remibrutinib in the chosen

vehicle at the desired concentrations (e.g., for 3 mg/kg and 30 mg/kg doses).

Ensure the suspension is well-mixed before each administration.

Animal Preparation and Dose Calculation:
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Weigh each animal to determine the precise dosing volume. The recommended maximum

oral gavage volume is 10 mL/kg for mice and rats, although lower volumes are preferable

to minimize the risk of aspiration.

Calculate the volume to be administered using the formula: Volume (mL) = (Animal Weight

(kg) x Dose (mg/kg)) / Concentration of Suspension (mg/mL)

Gavage Needle Selection and Measurement:

Select an appropriately sized gavage needle based on the animal's size.

Measure the correct insertion length by holding the needle alongside the animal, with the

tip at the corner of the mouth and the end at the last rib. Mark this length on the needle

with a permanent marker to prevent over-insertion.

Animal Restraint:

Restrain the animal firmly but gently to immobilize the head and neck, ensuring the airway

is not obstructed. For mice, this can be achieved by scruffing the neck. For rats, a similar

scruffing technique or wrapping in a soft cloth can be used.

Gavage Administration:

With the animal's head and neck extended to create a straight path to the esophagus,

gently insert the gavage needle into the mouth.

Guide the needle along the roof of the mouth and over the base of the tongue into the

esophagus. The needle should advance smoothly with minimal resistance. If resistance is

met, withdraw the needle and reposition.

Advance the needle to the pre-measured mark.

Slowly administer the calculated volume of the remibrutinib suspension.

Gently withdraw the needle along the same path of insertion.

Post-Administration Monitoring:
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Return the animal to its cage and monitor for several minutes for any signs of respiratory

distress or adverse reactions.

Protocol 2: Rat Collagen-Induced Arthritis (CIA) Model
Objective: To induce arthritis in rats and evaluate the efficacy of orally administered

remibrutinib.

Materials:

Lewis rats (male, 8-10 weeks old)

Bovine type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Syringes and needles for immunization

Remibrutinib dosing solution and vehicle

Calipers for paw thickness measurement

Procedure:

Induction of Arthritis:

Prepare an emulsion of bovine type II collagen in CFA.

On day 0, immunize rats with an intradermal injection of the collagen/CFA emulsion at the

base of the tail.

On day 7, provide a booster immunization with an emulsion of bovine type II collagen in

IFA, also administered intradermally at the base of the tail.

Treatment:
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Upon the first signs of arthritis (typically around day 10-12), randomize animals into

treatment groups (vehicle control, remibrutinib low dose, remibrutinib high dose,

positive control).

Administer remibrutinib or vehicle daily via oral gavage as described in Protocol 1.

Efficacy Assessment:

Monitor animals daily for clinical signs of arthritis.

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild,

2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score

per animal is 16.

Measure paw thickness using calipers every 2-3 days.

At the end of the study, collect blood for analysis of inflammatory biomarkers and paws for

histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Protocol 3: Mouse Experimental Autoimmune
Encephalomyelitis (EAE) Model
Objective: To induce EAE in mice and assess the therapeutic potential of orally administered

remibrutinib.

Materials:

C57BL/6 mice (female, 8-12 weeks old)

Human myelin oligodendrocyte glycoprotein (HuMOG) peptide (amino acids 1-125)[2]

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

Syringes and needles for immunization and injections

Remibrutinib dosing solution (e.g., 3 mg/kg and 30 mg/kg) and vehicle[2]
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Procedure:

Induction of EAE:

Prepare an emulsion of HuMOG peptide in CFA.

On day 0, immunize mice subcutaneously at two sites on the flank with the HuMOG/CFA

emulsion.

On days 0 and 2, administer pertussis toxin intraperitoneally.

Treatment:

Begin daily oral gavage of remibrutinib or vehicle on the day of immunization

(prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).[2]

Efficacy Assessment:

Monitor animals daily for body weight and clinical signs of EAE.

Score clinical signs based on a scale of 0-5:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund or dead

At the end of the study, collect tissues (spleen, lymph nodes, brain, spinal cord) for

analysis of BTK occupancy, immune cell infiltration, and demyelination.
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Caption: Simplified BTK signaling pathway inhibited by remibrutinib.
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Caption: General experimental workflow for rodent efficacy studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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